Epristerid

Übersicht

Beschreibung

Synthesis Analysis

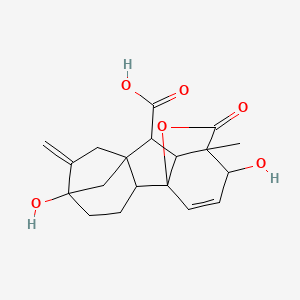

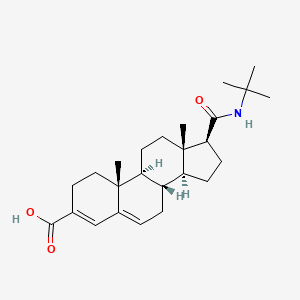

Epristeride is synthesized from methyl 3-oxoandrost-4-ene-l7~-carboxylate, which is converted to epristeride in four synthetic steps .Molecular Structure Analysis

The molecular formula of Epristeride is C25H37NO3 . It has a molecular weight of 399.575 g/mol . The structure contains 69 bonds in total, including 32 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, and various ring structures .Chemical Reactions Analysis

Epristeride is unique in its mechanism of action as it binds irreversibly to 5α-reductase, resulting in the formation of an unproductive complex of the 5α-reductase enzyme, the substrate testosterone, and the cofactor NADPH .Physical And Chemical Properties Analysis

Epristeride has a molecular weight of 399.58 and a molecular formula of C25H37NO3 . Its percent composition is C 75.15%, H 9.33%, N 3.51%, O 12.01% .Wissenschaftliche Forschungsanwendungen

Behandlung der benignen Prostatahyperplasie (BPH)

Epristerid wird zur Behandlung der benignen Prostatahyperplasie (BPH), auch bekannt als vergrößerte Prostata, eingesetzt . Es wirkt, indem es die Produktion von Dihydrotestosteron (DHT), einem androgenen Sexualhormon, in bestimmten Körperteilen wie der Prostata reduziert .

Hemmung der Dihydrotestosteron (DHT)-Produktion

This compound ist ein 5α-Reduktase-Inhibitor und wirkt, indem es die Produktion von DHT reduziert . DHT ist ein androgenes Sexualhormon, das eine Rolle bei der männlichen sexuellen Entwicklung und dem Haarwachstum spielt. Durch die Hemmung der DHT-Produktion kann this compound dazu beitragen, Symptome zu reduzieren, die mit Erkrankungen wie BPH und männlicher Glatzenbildung verbunden sind.

Selektive Hemmung des Prostatawachstums

This compound hat die Fähigkeit, das Wachstum der Prostata selektiv zu hemmen . Dies macht es zu einem wertvollen Werkzeug bei der Behandlung von Erkrankungen wie BPH, bei denen die Prostata vergrößert ist und unangenehme Symptome verursachen kann.

Induktion der Prostataatrophie

Die orale Verabreichung von this compound kann zu einer Atrophie der Prostata führen . Dies bedeutet, dass es dazu führen kann, dass die Prostata schrumpft, was dazu beitragen kann, Symptome bei Erkrankungen wie BPH zu lindern.

Förderung der Prostatazellapoptose

This compound kann die Apoptose oder den programmierten Zelltod in Prostatazellen fördern . Dies kann dazu beitragen, die Größe der Prostata bei Erkrankungen wie BPH zu reduzieren.

Hohe Organspezifität

Pharmakologische und toxikologische Studien haben bestätigt, dass this compound eine hohe Organspezifität aufweist . Sein Hauptzielorgan ist die Prostata, aber es hat keine signifikanten Auswirkungen auf andere Systeme wie das Herz-Kreislauf- oder Atmungssystem .

Fehlen von Reproduktionstoxizität

Reproduktionstoxikologische Studien haben keine signifikanten Reproduktionstoxizitäten im Zusammenhang mit this compound festgestellt . Dies bedeutet, dass es keine schädlichen Auswirkungen auf das Fortpflanzungssystem zu haben scheint.

Fehlen von mutagenen Wirkungen

Genetische Toxikologie-Studien haben gezeigt, dass this compound keine mutagenen Wirkungen hat . Dies bedeutet, dass es keine Mutationen in der DNA zu verursachen scheint.

Wirkmechanismus

Target of Action

Epristeride primarily targets the enzyme 5α-reductase , specifically the type II isoform . This enzyme is responsible for the conversion of testosterone into its more potent androgen, dihydrotestosterone (DHT) . DHT plays a significant role in the enlargement of the prostate gland .

Mode of Action

Epristeride is a selective, transition-state, non-competitive or uncompetitive, irreversible inhibitor of 5α-reductase . It binds irreversibly to 5α-reductase, resulting in the formation of an unproductive complex of the 5α-reductase enzyme, the substrate testosterone, and the cofactor NADPH . This unique mechanism of action traps testosterone, preventing its conversion into DHT .

Biochemical Pathways

By inhibiting 5α-reductase, Epristeride effectively reduces the levels of DHT in the body . This reduction in DHT is particularly beneficial in the context of benign prostatic hyperplasia (BPH), a condition characterized by the enlargement of the prostate gland . Elevated levels of DHT are known to contribute to prostate growth, leading to urinary symptoms such as difficulty in urination, increased frequency, and urgency .

Pharmacokinetics

Epristeride is typically administered orally . It has a high oral bioavailability of 93% , which means a large proportion of the drug reaches the systemic circulation unchanged after oral administration. The elimination half-life of Epristeride is 26 hours , indicating that it remains in the body for a significant period before being excreted. This allows for sustained action against 5α-reductase.

Result of Action

The primary molecular effect of Epristeride’s action is the decrease in the production of DHT, an androgen sex hormone, in certain parts of the body like the prostate gland . This leads to a decrease in prostate growth, alleviating symptoms associated with BPH .

Safety and Hazards

Zukünftige Richtungen

Epristeride was under development for the treatment of enlarged prostate, scalp hair loss, and acne in the United States and other countries in the 1990s but did not complete development in these countries . Instead, it was developed and introduced for the treatment of enlarged prostate in China in 2000 . Future research may focus on its potential uses in other androgen-dependent disorders.

Relevant Papers Several papers have been published on Epristeride, discussing its mechanism of action, synthesis, and potential applications . These include studies on its use as a selective and specific uncompetitive inhibitor of human steroid 5α-reductase isoform 2 , and a comparative study of human steroid 5α-reductase isoforms in prostate and female breast skin tissues .

Eigenschaften

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-(tert-butylcarbamoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO3/c1-23(2,3)26-21(27)20-9-8-18-17-7-6-16-14-15(22(28)29)10-12-24(16,4)19(17)11-13-25(18,20)5/h6,14,17-20H,7-13H2,1-5H3,(H,26,27)(H,28,29)/t17-,18-,19-,20+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPSMQAHNAZRKC-PQWRYPMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=C4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC=C4[C@@]3(CCC(=C4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048643 | |

| Record name | Epristeride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119169-78-7 | |

| Record name | Epristeride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119169-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epristeride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119169787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epristeride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPRISTERIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39517A04PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

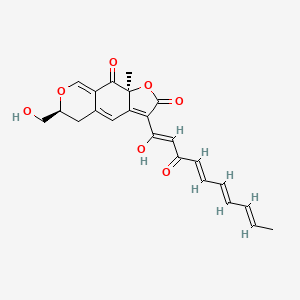

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide](/img/structure/B1671468.png)

![2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane](/img/structure/B1671471.png)